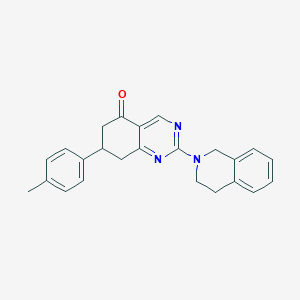
(2Z,6E)-2,6-dibenzylidene-4-tert-butylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,6E)-4-tert-butyl-2,6-bis(phenylmethylidene)cyclohexan-1-one is an organic compound characterized by a cyclohexanone core with two phenylmethylidene groups and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-4-tert-butyl-2,6-bis(phenylmethylidene)cyclohexan-1-one typically involves the condensation of cyclohexanone with benzaldehyde derivatives in the presence of a base. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol.
Temperature: Room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,6E)-4-tert-butyl-2,6-bis(phenylmethylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenylmethylidene groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(2Z,6E)-4-tert-butyl-2,6-bis(phenylmethylidene)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Materials Science: Employed in the development of liquid crystal materials and photochromic materials.
Biology and Medicine: Investigated for potential biological activities and as a scaffold for drug development.
Industry: Utilized in the production of optical materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2Z,6E)-4-tert-butyl-2,6-bis(phenylmethylidene)cyclohexan-1-one involves its interaction with molecular targets through its functional groups. The phenylmethylidene groups can participate in π-π interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (2Z,6E)-2,6-dibenzylidenecyclohexanone
- (2Z,6E)-4-methyl-2,6-bis(phenylmethylidene)cyclohexan-1-one
- (2Z,6E)-2,6-bis(4-chlorobenzylidene)cyclohexanone
Uniqueness
(2Z,6E)-4-tert-butyl-2,6-bis(phenylmethylidene)cyclohexan-1-one is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and selectivity.
Properties
Molecular Formula |
C24H26O |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(2Z,6E)-2,6-dibenzylidene-4-tert-butylcyclohexan-1-one |
InChI |
InChI=1S/C24H26O/c1-24(2,3)22-16-20(14-18-10-6-4-7-11-18)23(25)21(17-22)15-19-12-8-5-9-13-19/h4-15,22H,16-17H2,1-3H3/b20-14-,21-15+ |
InChI Key |
MGORMIBKCGZSKY-TVGQLCNQSA-N |
Isomeric SMILES |
CC(C)(C)C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C\C3=CC=CC=C3)/C1 |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11457831.png)
![ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457838.png)

![Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11457846.png)
![Ethyl 4-({2-[(3,4-dichlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11457856.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11457864.png)
![6-(4-chlorobenzyl)-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11457876.png)
![ethyl 6-(2,4-dimethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457883.png)
![7-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11457886.png)
![N-(3-bromobenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide](/img/structure/B11457894.png)
![3-benzyl-N-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11457904.png)
![4,4-dimethyl-15-methylsulfanyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B11457906.png)
![Methyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11457920.png)
